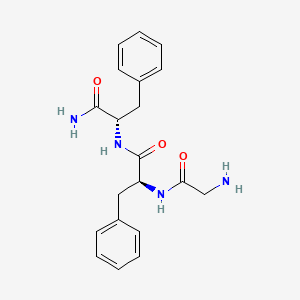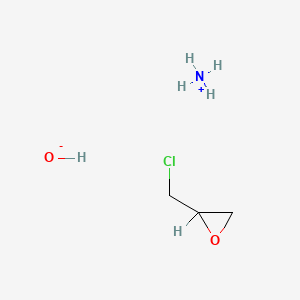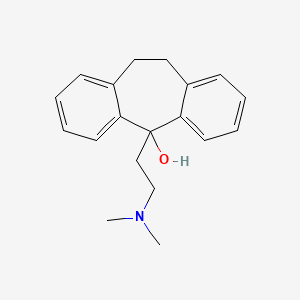
Di-iso-propyl malaoxon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-iso-propyl malaoxon is an organophosphate compound known for its role as a metabolite of malathion, a widely used insecticide. It is more toxic than its parent compound, malathion, and is known to inhibit cholinesterase, an enzyme essential for the proper functioning of the nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-iso-propyl malaoxon can be synthesized through the oxidation of di-iso-propyl malathion. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to prevent the formation of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Di-iso-propyl malaoxon undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion back to less oxidized forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions include various phosphorothioate and phosphorodithioate derivatives .
Applications De Recherche Scientifique
Di-iso-propyl malaoxon has several scientific research applications:
Chemistry: Used as a model compound to study organophosphate chemistry and reactivity.
Biology: Studied for its effects on cholinesterase inhibition and its impact on the nervous system.
Medicine: Investigated for its potential use in developing antidotes for organophosphate poisoning.
Industry: Used in the development of more effective and safer insecticides
Mécanisme D'action
Di-iso-propyl malaoxon exerts its effects by inhibiting the enzyme cholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscles, glands, and central nervous system neurons. The molecular targets include the active site of cholinesterase, where this compound forms a covalent bond, rendering the enzyme inactive .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malathion: The parent compound, less toxic.
Isomalathion: An isomer of malathion, also toxic.
Parathion: Another organophosphate insecticide, more toxic than malathion.
Uniqueness
Di-iso-propyl malaoxon is unique due to its higher toxicity compared to malathion and its ability to inhibit cholinesterase more effectively. This makes it a valuable compound for studying the toxicological effects of organophosphates and developing antidotes .
Propriétés
Numéro CAS |
25017-57-6 |
|---|---|
Formule moléculaire |
C14H27O7PS |
Poids moléculaire |
370.40 g/mol |
Nom IUPAC |
diethyl 2-di(propan-2-yloxy)phosphorylsulfanylbutanedioate |
InChI |
InChI=1S/C14H27O7PS/c1-7-18-13(15)9-12(14(16)19-8-2)23-22(17,20-10(3)4)21-11(5)6/h10-12H,7-9H2,1-6H3 |
Clé InChI |
QHSPDKYNDVADIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C(=O)OCC)SP(=O)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















